

Labeling Proteins with ATTO 590 Maleimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ATTO 590 maleimide*

Cat. No.: *B15138530*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 is a fluorescent label belonging to the rhodamine family of dyes.^{[1][2]} Its maleimide derivative is a thiol-reactive probe that enables the covalent labeling of proteins and other biomolecules containing free sulfhydryl groups, most commonly on cysteine residues.^{[3][4]} This labeling technique is widely employed in various life science applications due to the exceptional photophysical properties of ATTO 590, including strong absorption, high fluorescence quantum yield, and significant photo- and thermal stability.^{[1][5][6]} These characteristics make ATTO 590-labeled proteins highly suitable for sensitive fluorescence detection in applications such as fluorescence microscopy, single-molecule detection, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).^{[1][7]}

The reaction between the maleimide group of ATTO 590 and the thiol group of a cysteine residue proceeds via a Michael addition, forming a stable thioether bond.^{[4][8]} The reaction is highly selective for thiols within a pH range of 6.5 to 7.5, minimizing non-specific labeling of other nucleophilic residues like lysine.^{[4][8]}

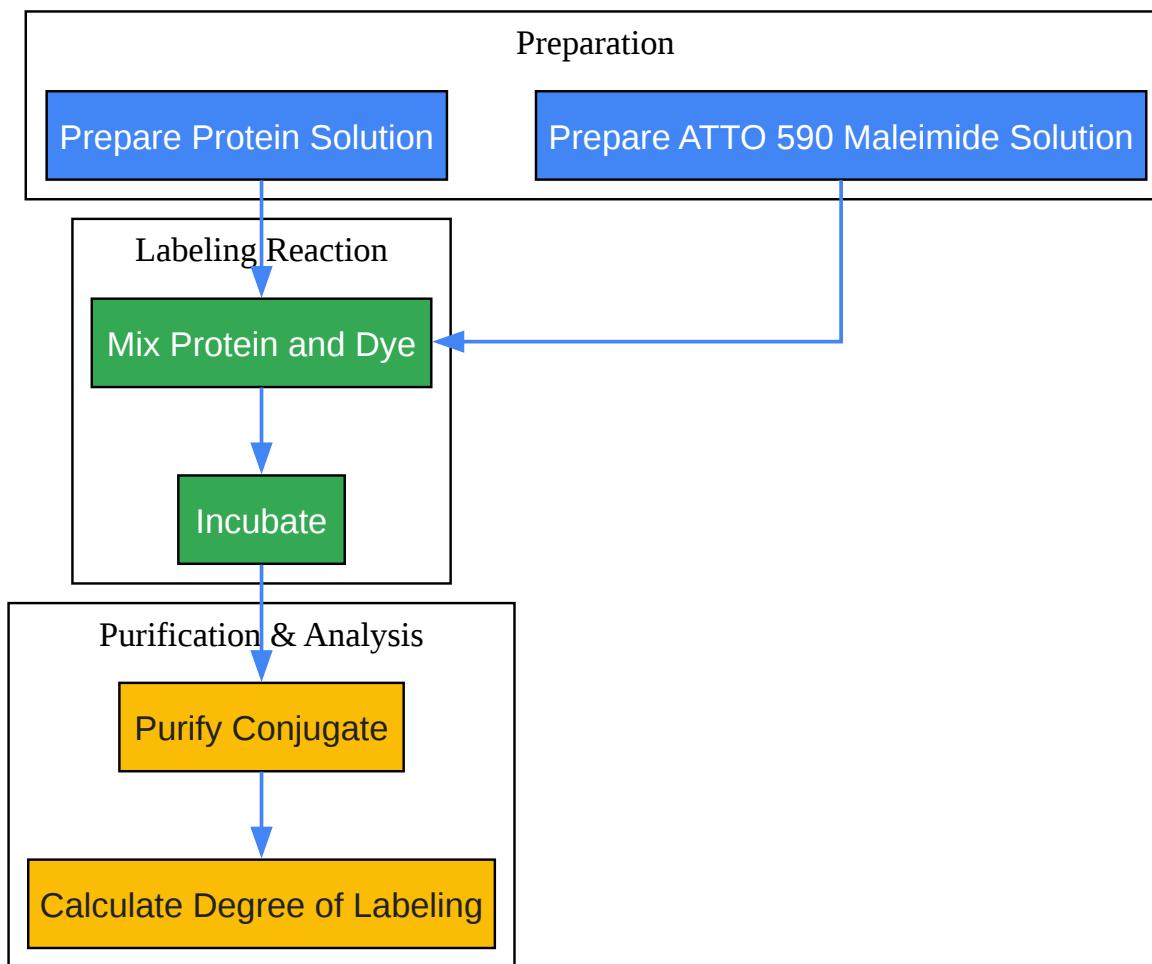
This document provides detailed protocols for the successful labeling of proteins with **ATTO 590 maleimide**, including reagent preparation, reaction conditions, purification of the conjugate, and determination of the degree of labeling.

Properties of ATTO 590

A summary of the key spectral and physical properties of ATTO 590 is presented in the table below.

Property	Value	Reference
Excitation Wavelength (λ_{abs})	593 nm	[1] [5]
Emission Wavelength (λ_{fl})	622 nm	[1] [5]
Molar Extinction Coefficient (ϵ_{max})	1.2 x 105 M ⁻¹ cm ⁻¹	[1] [5]
Fluorescence Quantum Yield (η_{fl})	80%	[1] [5]
Fluorescence Lifetime (τ_{fl})	3.7 ns	[1] [5]
Molecular Weight (MW)	813 g/mol	[5]
Correction Factor (CF280 = $\epsilon_{280}/\epsilon_{max}$)	0.43	[1] [5]

Experimental Protocols


Materials

- Protein of interest with at least one free cysteine residue
- **ATTO 590 maleimide**
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5.[\[5\]](#)[\[9\]](#)
Buffers should be degassed to prevent oxidation of thiols.[\[3\]](#)
- (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[\[3\]](#)
[\[10\]](#)
- (Optional) Quenching reagent: Glutathione or β -mercaptoethanol[\[5\]](#)[\[10\]](#)

- Purification column: Sephadex G-25 gel filtration column or equivalent[9][11]

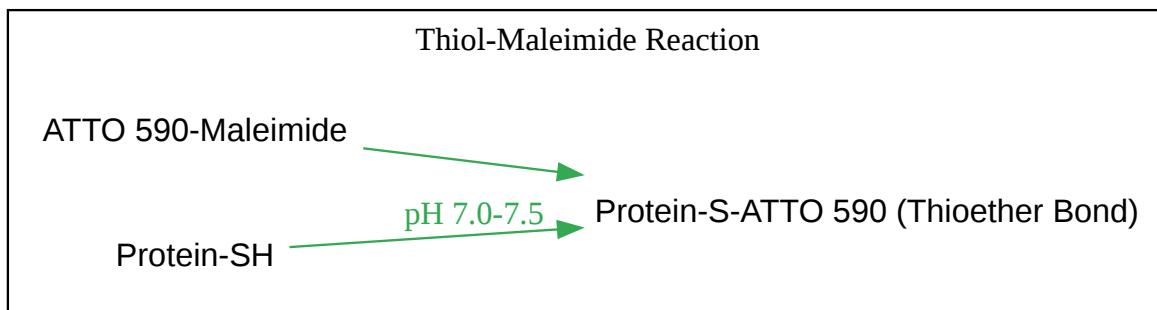
Experimental Workflow

The overall workflow for labeling proteins with **ATTO 590 maleimide** involves several key steps, from preparation of the protein and dye to the final purification and characterization of the conjugate.

[Click to download full resolution via product page](#)

Caption: Protein labeling workflow with **ATTO 590 maleimide**.

Step 1: Preparation of Protein Solution


- Dissolve the protein in the chosen reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1–10 mg/mL (typically 50-100 μ M).[3][5]
- Optional: If the protein contains disulfide bonds that need to be reduced to expose free thiols for labeling, add a 10-fold molar excess of a reducing agent like TCEP or DTT.[5][10]
 - If using TCEP, the labeling reaction can proceed without its removal.
 - If using DTT, it must be removed before adding the maleimide dye, for example, by dialysis or using a desalting column, as it will react with the maleimide.[10][12]
- Degas the buffer by applying a vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.[3]

Step 2: Preparation of ATTO 590 Maleimide Stock Solution

- Shortly before starting the labeling reaction, prepare a stock solution of **ATTO 590 maleimide**.[11]
- Dissolve 1.0 mg of the dye-maleimide in 50–200 μ l of anhydrous, amine-free DMSO or DMF. [11] This will result in a stock solution of approximately 10 mg/ml.[9]
- Vortex the solution until the dye is completely dissolved.

Step 3: Labeling Reaction

The chemical reaction involves the nucleophilic attack of the deprotonated thiol group (thiolate) on the maleimide double bond, forming a stable thioether linkage.

[Click to download full resolution via product page](#)

Caption: Reaction of a protein thiol with **ATTO 590 maleimide**.

- Add the **ATTO 590 maleimide** stock solution to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is typically recommended.[12] The optimal ratio may need to be determined empirically for each specific protein.
- Mix the reaction gently.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[10] The reaction should be protected from light to prevent photobleaching of the dye.[9]

Step 4: Quenching the Reaction (Optional)

To stop the labeling reaction and consume any excess maleimide reagent, a low molecular weight thiol such as glutathione or β -mercaptoethanol can be added in excess.[5][9] Incubate for an additional 15-30 minutes at room temperature.[9]

Step 5: Purification of the Labeled Protein

It is crucial to remove any unreacted or hydrolyzed dye from the protein-dye conjugate.[11] Gel filtration chromatography is a common and effective method for this separation.[13]

- Equilibrate a Sephadex G-25 (or equivalent) gel filtration column with the desired storage buffer (e.g., PBS).[11]
- Apply the reaction mixture to the top of the column.

- Elute the protein-dye conjugate with the storage buffer. The labeled protein, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained longer on the column.[13]
- Collect the fractions containing the colored, labeled protein.

Alternatively, dialysis or the use of spin concentrators can be employed for purification.[9]

Characterization of the Labeled Protein

Determination of the Degree of Labeling (DOL)

The degree of labeling, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.[9][11]

- Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance of ATTO 590, which is 593 nm (A593).
- Calculate the concentration of the dye using the Beer-Lambert law: $[Dye] (M) = A593 / \epsilon_{593}$ where ϵ_{593} is the molar extinction coefficient of ATTO 590 (120,000 M⁻¹cm⁻¹).
- Calculate the concentration of the protein. The absorbance of the dye at 280 nm must be accounted for using a correction factor (CF280 = 0.43 for ATTO 590).[1][5] Corrected A280 = A280 - (A593 x CF280) $[Protein] (M) = \text{Corrected A280} / \epsilon_{protein}$ where $\epsilon_{protein}$ is the molar extinction coefficient of the specific protein at 280 nm.
- Calculate the Degree of Labeling (DOL): $DOL = [Dye] / [Protein]$

Storage of the Labeled Protein

For optimal stability, the purified conjugate should be used immediately.[14] If storage is necessary, the labeled protein can be stored under the same conditions as the unlabeled protein. For short-term storage (up to one week), keep the conjugate at 2-8°C in the dark.[13][14] For long-term storage, it is recommended to add a cryoprotectant like 50% glycerol and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13][14] The addition of 0.01-0.03% sodium azide can prevent microbial growth.[14]

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low Labeling Efficiency	<ul style="list-style-type: none">- Inactive maleimide dye due to hydrolysis.	<ul style="list-style-type: none">- Prepare fresh dye stock solution in anhydrous DMSO or DMF immediately before use.[11]
- Insufficient free thiols on the protein.	<ul style="list-style-type: none">- Ensure complete reduction of disulfide bonds by using a sufficient excess of TCEP or DTT. Confirm the presence of free thiols using Ellman's reagent.	
- Incorrect reaction pH.	<ul style="list-style-type: none">- Ensure the reaction buffer is within the optimal pH range of 7.0-7.5.[5][9]	
- Presence of thiol-containing substances in the protein buffer.	<ul style="list-style-type: none">- Remove any substances that can react with the maleimide, such as DTT, prior to labeling.	
Non-specific Labeling	<ul style="list-style-type: none">- Reaction pH is too high (>7.5).	<ul style="list-style-type: none">- Lower the pH of the reaction buffer to 7.0-7.5 to favor reaction with thiols over amines.[4]
Precipitation of Protein	<ul style="list-style-type: none">- High concentration of organic solvent from the dye stock.	<ul style="list-style-type: none">- Use a more concentrated dye stock solution to minimize the volume of organic solvent added to the protein solution.
- The dye introduces hydrophobicity, leading to aggregation.	<ul style="list-style-type: none">- Optimize the dye-to-protein ratio to avoid over-labeling.	
Free Dye in Final Product	<ul style="list-style-type: none">- Inefficient purification.	<ul style="list-style-type: none">- Use a longer gel filtration column or repeat the purification step.[11] For very hydrophilic dyes, a longer column is preferable.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ATTO 590 maleimide, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 2. ATTO 590 | Products | Leica Microsystems [leica-microsystems.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ATTO 590 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 8. benchchem.com [benchchem.com]
- 9. Atto 590 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. spectra.arizona.edu [spectra.arizona.edu]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. benchchem.com [benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [Labeling Proteins with ATTO 590 Maleimide: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15138530#how-to-label-proteins-with-atto-590-maleimide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com